3-(5-Methyl-2-nitrophenoxy)propanoic acid
Description
3-(5-Methyl-2-nitrophenoxy)propanoic acid is a nitro-substituted phenylpropanoic acid derivative. Such compounds are typically explored in pharmaceutical and agrochemical research due to the electron-withdrawing nitro group, which influences reactivity and biological activity. The methyl group may enhance lipophilicity, affecting solubility and membrane permeability.
The absence of specific data on this compound necessitates comparisons with structurally similar phenylpropanoic acid derivatives to infer its properties and applications.
Properties
IUPAC Name |
3-(5-methyl-2-nitrophenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-7-2-3-8(11(14)15)9(6-7)16-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGHSCYRNRGHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-nitrophenoxy)propanoic acid typically involves the nitration of a methyl-substituted phenol followed by esterification and subsequent hydrolysis. One common synthetic route includes:
Nitration: The methyl-substituted phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The nitrated product is then esterified with a suitable alcohol, such as methanol, in the presence of an acid catalyst.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification processes, which enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-2-nitrophenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 3-(5-Methyl-2-aminophenoxy)propanoic acid.
Substitution: Various substituted phenoxypropanoic acids depending on the nucleophile used.
Scientific Research Applications
3-(5-Methyl-2-nitrophenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The phenoxy group may also contribute to its binding affinity to certain proteins or receptors.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below summarizes key structural analogs, their substituents, biological activities, and applications based on the evidence:
Key Findings and Trends
Physical and Chemical Properties
- Melting Points: Nitro-substituted derivatives (e.g., 3-(4-Hydroxy-3-nitrophenyl)propanoic acid) have melting points around 80–90°C , comparable to methoxy-substituted analogs (e.g., 3-(2-methoxyphenyl)propanoic acid, 85–89°C) .
Biological Activity
3-(5-Methyl-2-nitrophenoxy)propanoic acid is an organic compound that has garnered attention due to its potential biological activities. Understanding its mechanisms of action, effects on biological systems, and therapeutic applications is crucial for its development in medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, including case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H13N2O4
- Molecular Weight : 249.24 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Its nitrophenoxy group may facilitate interactions through hydrogen bonding and π-π stacking with aromatic residues in proteins, potentially influencing enzyme activity and signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting it could serve as a lead compound for antibiotic development.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive Bacteria | 32 µg/mL |
| Gram-negative Bacteria | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This action suggests a potential role in treating inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells, with an IC50 value of approximately 15 µM.
Case Study 1: Antimicrobial Efficacy
A recent case study focused on the antimicrobial efficacy of this compound in clinical isolates of Staphylococcus aureus. The study highlighted the compound's potential as an alternative treatment option for antibiotic-resistant strains.
Case Study 2: Anti-inflammatory Properties
Another case study examined the anti-inflammatory properties of the compound in a mouse model of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers when treated with the compound compared to controls.
Research Findings
- Inhibition of Enzyme Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition may contribute to its anti-inflammatory effects.
- Cell Signaling Modulation : Studies suggest that this compound can modulate cell signaling pathways associated with apoptosis and cell proliferation, indicating its potential use in cancer therapy.
- Bioavailability and Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption characteristics, although further research is needed to fully understand its bioavailability and metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
